![molecular formula C25H31N3O4 B170344 N1,N10-Bis(p-coumaroyl)spermidine CAS No. 114916-05-1](/img/structure/B170344.png)
N1,N10-Bis(p-coumaroyl)spermidine
Overview
Description
N1,N10-Bis(p-coumaroyl)spermidine is a polyamine compound that belongs to the spermidine family . It is an acylated derivative of spermidine, which is a naturally occurring polyamine involved in cell growth and proliferation . This compound is inhibitory to alpha-glucosidase and can be extracted from the herb of alfalfa .
Synthesis Analysis
N1,N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid.Molecular Structure Analysis
The molecular formula of N1,N10-Bis(p-coumaroyl)spermidine is C25H31N3O4 . The molecular weight is 437.53 .Chemical Reactions Analysis
N1,N10-Bis(p-coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid .Physical And Chemical Properties Analysis
N1,N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1,N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP).Scientific Research Applications
Chemical Properties and Production
“N1,N10-Bis(p-coumaroyl)spermidine” is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid . It is a plant metabolite and can be extracted from the herb of alfalfa .
Inhibitory Effects on Enzymes
“N1,N10-Bis(p-coumaroyl)spermidine” has been found to have inhibitory effects on alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of complex carbohydrates, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.
Role in Plant Metabolism
“N1,N10-Bis(p-coumaroyl)spermidine” plays a role in plant metabolism . It is involved in the biosynthesis of lunarine, a dimer synthesized by stereo-selective phenol-oxidative coupling of "N1,N10-Bis(p-coumaroyl)spermidine" .
Pharmaceutical Applications
Due to its inhibitory effects on alpha-glucosidase, “N1,N10-Bis(p-coumaroyl)spermidine” may have potential applications in the development of new drugs for the treatment of type 2 diabetes .
Structural Analysis
Chemical Synthesis
“N1,N10-Bis(p-coumaroyl)spermidine” consists of a spermidine backbone with two p-coumaroyl units attached to the terminal nitrogen atoms (N1 and N10). This structure suggests potential applications in the field of chemical synthesis, particularly in the development of new synthetic methods and strategies.
Mechanism of Action
Target of Action
N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid that can be isolated from Fagales pollen . It has been found to exhibit inhibitory activity against alpha-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels.
Mode of Action
The compound interacts with alpha-glucosidase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in carbohydrate digestion and glucose regulation.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCBMVQSCJMSA-VOMDNODZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N10-Bis(p-coumaroyl)spermidine | |
CAS RN |
65715-79-9 | |
Record name | N1,N10-Dicoumaroylspermidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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